Dimethyl 1H-imidazole-4,5-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >27.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44693. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

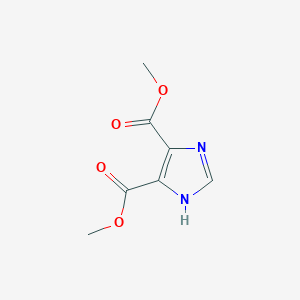

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 1H-imidazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-12-6(10)4-5(7(11)13-2)9-3-8-4/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIWFAXEALIQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062966 | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666011 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3304-70-9 | |

| Record name | 4,5-Dimethyl 1H-imidazole-4,5-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3304-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid, 4,5-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003304709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3304-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3304-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid, 4,5-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Dimethyl 1H-imidazole-4,5-dicarboxylate" CAS number

An In-depth Technical Guide to Dimethyl 1H-imidazole-4,5-dicarboxylate

CAS Number: 3304-70-9

Introduction

This compound is a versatile heterocyclic organic compound with the CAS number 3304-70-9.[1][2][3][4][5] It is a derivative of imidazole, a five-membered aromatic ring with two nitrogen atoms.[6][7] This compound, also known as 1H-Imidazole-4,5-dicarboxylic acid dimethyl ester, serves as a crucial building block and intermediate in a wide array of synthetic applications.[1][2][3] Its unique structure makes it invaluable in medicinal chemistry, materials science, and agricultural chemistry.[1] In the pharmaceutical industry, it is a key precursor for the synthesis of various bioactive molecules, including agents targeting neurological disorders and inhibitors of the hedgehog signaling pathway for antitumor applications.[1][2] Furthermore, it is utilized in the development of novel polymers and agrochemicals, such as environmentally friendly pesticides and herbicides.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| CAS Number | 3304-70-9 | [1][2][5] |

| Molecular Formula | C₇H₈N₂O₄ | [1][2][5] |

| Molecular Weight | 184.15 g/mol | [1][2][8] |

| IUPAC Name | This compound | [8] |

| Synonyms | 1H-Imidazole-4,5-dicarboxylic acid dimethyl ester, Dimethyl 4,5-imidazoledicarboxylate | [1][2][3][4] |

| Appearance | White to off-white crystalline powder | [1][2][4] |

| Melting Point | 207 - 212 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1][3] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO. | [4] |

| Storage | Store at room temperature or 2-8°C in a dry, cool, and well-ventilated place. | [1][2][9] |

Synthesis and Experimental Protocols

While various synthetic routes exist for imidazole-4,5-dicarboxylic acid and its derivatives, a common laboratory-scale synthesis involves the cyclization of appropriate precursors. An economical industrial method involves the reaction of imidazole with formaldehyde followed by oxidation.

Protocol: Synthesis from Imidazole and Formaldehyde

This process outlines a two-stage method for the preparation of the parent acid, which can then be esterified to yield the dimethyl ester.

Stage 1: Reaction of Imidazole with Formaldehyde

-

Dissolve 68 g of imidazole in 245 g of a 37% by weight aqueous formaldehyde solution.

-

Add 28 g of potassium hydroxide to the solution.

-

Reflux the mixture for 3 hours. This results in the formation of an intermediate reaction mixture.

Stage 2: Oxidation with Nitric Acid

-

Heat 1.3 liters of 65% strength nitric acid to boiling in a stirred flask equipped with a reflux condenser, contact thermometer, and dropping funnel.

-

Slowly add the reaction mixture from Stage 1 to the boiling nitric acid.

-

After the addition is complete, continue to heat the mixture at 100° to 140° C.

-

Cool the reaction mixture to allow for the precipitation of imidazole-4,5-dicarboxylic acid.

-

Filter the resulting solid, wash with water, and dry.

Stage 3: Esterification (General Protocol)

-

Suspend the synthesized imidazole-4,5-dicarboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and neutralize the acid catalyst.

-

Remove the methanol under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent.

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in several research areas.

-

Pharmaceutical Synthesis : It is a key intermediate in the synthesis of various pharmaceutical agents.[1] Notably, it is used to prepare hedgehog signaling pathway inhibitors, which are investigated as antitumor agents.[2] It is also a precursor for imidazo[4,5-e][1][3]diazepine-4,8-diones, which have shown in vitro activity against hepatitis B and C viruses.[2] The imidazole nucleus itself is a common feature in many drugs due to its wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[6][7]

-

Coordination Chemistry : The parent molecule, 4,5-imidazoledicarboxylic acid, is used as a ligand to construct metal-organic frameworks (MOFs) and other coordination polymers.[10][11] These materials have potential applications in catalysis, gas storage, and separation.

-

Agrochemicals : The compound finds application in the formulation of agrochemicals, contributing to the development of more effective and environmentally friendly pesticides and herbicides.[1]

-

Polymer Chemistry : It is employed in the development of novel polymers, where it can enhance properties such as thermal stability and mechanical strength.[1]

Visualization of Pathways and Workflows

Inhibition of the Hedgehog Signaling Pathway

This compound is a precursor for synthesizing inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis.

Caption: Role as a precursor for Hedgehog pathway inhibitors.

General Synthetic and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound in a laboratory setting.

Caption: General workflow for synthesis and purification.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 3304-70-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Page loading... [guidechem.com]

- 5. Dimethyl 4,5-imidazole-dicarboxylate [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-Imidazole-4,5-dicarboxylic acid, 4,5-dimethyl ester | C7H8N2O4 | CID 76810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound Manufacturer & Supplier China | CAS 39948-36-4 | High Purity Imidazole Derivatives for Research & Industrial Use [quinoline-thiophene.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Dimethyl 1H-imidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 1H-imidazole-4,5-dicarboxylate is a pivotal heterocyclic compound that serves as a versatile building block in medicinal and coordination chemistry. With a molecular weight of 184.15 g/mol , this compound is instrumental in the synthesis of a variety of pharmacologically active agents. This technical guide provides an in-depth overview of its physicochemical properties, detailed experimental protocols for its synthesis, and its significant role in the development of novel therapeutics, particularly as an intermediate in the preparation of hedgehog signaling pathway inhibitors and antiviral agents.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Weight | 184.15 g/mol | [1] |

| Molecular Formula | C₇H₈N₂O₄ | [1] |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 207 - 212 °C | |

| CAS Number | 3304-70-9 | [1] |

| Solubility | >27.6 [ug/mL] in aqueous solution at pH 7.4 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor, imidazole-4,5-dicarboxylic acid, followed by its esterification.

Part 1: Synthesis of Imidazole-4,5-dicarboxylic Acid

An economical and effective method for synthesizing imidazole-4,5-dicarboxylic acid starts from imidazole.[2][3]

Experimental Protocol:

-

Hydroxymethylation: Imidazole is reacted with a 2- to 5-fold molar excess of formaldehyde at a temperature ranging from 80-120 °C. This reaction is often facilitated by the presence of a strong base, such as potassium hydroxide.[2]

-

Oxidation: The resulting mixture of hydroxymethylated imidazoles is then treated with nitric acid at a high temperature, typically between 100-140 °C.[2][3]

-

Isolation: Upon cooling, the imidazole-4,5-dicarboxylic acid crystallizes from the reaction mixture. The product is then isolated by filtration.[2]

Part 2: Esterification to this compound

The synthesized imidazole-4,5-dicarboxylic acid is then converted to its dimethyl ester. This is a standard esterification reaction.

Experimental Protocol:

-

Reaction Setup: Imidazole-4,5-dicarboxylic acid is suspended in methanol.

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the suspension.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a weak base, such as a saturated solution of sodium bicarbonate.

-

Extraction and Purification: The product is extracted with an organic solvent, such as ethyl acetate. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

References

An In-depth Technical Guide to Dimethyl 1H-imidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 1H-imidazole-4,5-dicarboxylate, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, synthesis, and its role as a key intermediate in the development of therapeutic agents.

Core Compound Properties

This compound is a stable, white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 3304-70-9 | [1][2][3] |

| Molecular Formula | C₇H₈N₂O₄ | [1][4] |

| Molecular Weight | 184.15 g/mol | [1][4] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | 207 - 212 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1][4] |

| IUPAC Name | This compound | [5] |

| Synonyms | 1H-Imidazole-4,5-dicarboxylic acid dimethyl ester | [1][2][3] |

| Solubility | Sparingly soluble in water. | [6] |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. The following tables summarize key spectral data.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~7.9 | s | Imidazole C2-H |

| ~3.8 | s | Ester -OCH₃ | |

| ¹³C NMR | ~162 | Ester C=O | |

| ~138 | Imidazole C2 | ||

| ~128 | Imidazole C4/C5 | ||

| ~52 | Ester -OCH₃ |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Broad | N-H stretch (imidazole) |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1550 | Medium | C=N stretch (imidazole ring) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry

| m/z | Relative Intensity | Assignment |

| 184 | High | [M]⁺ (Molecular Ion) |

| 153 | High | [M - OCH₃]⁺ |

| 125 | Medium | [M - COOCH₃]⁺ |

| 97 | Medium | [M - 2(COOCH₃)]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the synthesis of the parent imidazole-4,5-dicarboxylic acid followed by esterification.

Step 1: Synthesis of Imidazole-4,5-dicarboxylic Acid

This protocol is adapted from a patented industrial process.

-

Materials: Imidazole, Formaldehyde (37% aqueous solution), Potassium Hydroxide, Nitric Acid (65%).

-

Procedure:

-

In a round-bottom flask, dissolve 1 mole of imidazole in a 2 to 5-fold molar excess of 37% aqueous formaldehyde.

-

Add a catalytic amount of a strong base such as potassium hydroxide.

-

Heat the mixture to reflux for 2-4 hours. This results in the formation of hydroxymethylated imidazole intermediates.

-

In a separate reaction vessel, bring a 15 to 20-fold molar excess of 65% nitric acid to a boil.

-

Slowly add the hydroxymethylated imidazole mixture to the boiling nitric acid.

-

Continue heating at 100-140°C for 6-10 hours to facilitate the oxidation of the hydroxymethyl groups to carboxylic acids.

-

Upon cooling, imidazole-4,5-dicarboxylic acid will precipitate from the solution.

-

Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Esterification to this compound

This is a standard Fischer esterification protocol.

-

Materials: Imidazole-4,5-dicarboxylic acid, Methanol, Concentrated Sulfuric Acid.

-

Procedure:

-

Suspend 1 mole of imidazole-4,5-dicarboxylic acid in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

The product, this compound, will precipitate.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., methanol/water mixture) to obtain the pure product.

-

References

- 1. pnas.org [pnas.org]

- 2. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Small molecule modulation of Smoothened activity | Semantic Scholar [semanticscholar.org]

- 6. File:Hh signalling pathway.jpg - Embryology [embryology.med.unsw.edu.au]

Technical Guide: Physical Properties of Dimethyl 1H-imidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 1H-imidazole-4,5-dicarboxylate is a versatile heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1][2] Its imidazole core is a common scaffold in medicinal chemistry, and the dicarboxylate functional groups provide reactive sites for further molecular elaboration. This compound is often utilized as an intermediate in the preparation of hedgehog signaling pathway inhibitors for potential antitumor applications and in the synthesis of novel compounds with antiviral activities.[2] A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in complex synthetic pathways.

Chemical Identity and Physical Properties

The fundamental identifiers and physical characteristics of this compound are summarized below. These properties are critical for predicting its behavior in various solvents and reaction conditions, for developing purification methods, and for confirming its identity and purity.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 1H-Imidazole-4,5-dicarboxylic acid dimethyl ester | [1][2] |

| CAS Number | 3304-70-9 | [1][4] |

| Molecular Formula | C₇H₈N₂O₄ | [1][4][5] |

| Molecular Weight | 184.15 g/mol | [1][2][3][5] |

| Appearance | White to almost white or light brown crystalline powder.[1][2][5][6] | [1][2][5][6] |

| Physical State | Solid at room temperature.[7][8] | [7][8] |

| Melting Point | 197 - 212 °C (Range varies by source) | [1][7] |

| Solubility | Limited solubility in water (>27.6 µg/mL at pH 7.4).[3][6] More soluble in polar organic solvents like ethanol and methanol.[6] | [3][6] |

| Purity | ≥ 98% (Typically determined by HPLC) | [1][8] |

| PubChem CID | 76810 | [3] |

| MDL Number | MFCD00051338 | [1][7] |

Experimental Protocols for Property Determination

The characterization of this compound relies on standard analytical techniques in organic chemistry. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

-

-

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely crushed using a mortar and pestle.[9]

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[6][9]

-

Measurement:

-

The loaded capillary is placed into the heating block of the melting point apparatus.[9]

-

An initial, rapid heating is performed to determine an approximate melting point.

-

The apparatus is allowed to cool. A second sample is then heated slowly, at a rate of approximately 2°C per minute, starting from a temperature about 10-15°C below the approximate melting point.[3]

-

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1 - T2.[9][10]

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[11]

-

Apparatus:

-

Vials with screw caps

-

Orbital shaker or agitator in a temperature-controlled environment

-

Analytical balance

-

Centrifuge and/or syringe filters

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)

-

-

Procedure:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial. This ensures that a saturated solution is formed.[11]

-

Equilibration: The vial is agitated in a temperature-controlled water bath or incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: The suspension is allowed to settle. The solid and liquid phases are then separated by centrifugation or by filtering the supernatant through a syringe filter to remove any undissolved solid particles.[11]

-

Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a calibrated analytical method, such as HPLC.

-

Reporting: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of organic compounds by separating the main component from any impurities.[5]

-

Apparatus:

-

HPLC system (pump, injector, column, detector)

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

Solvents for mobile phase (e.g., acetonitrile, water)

-

Volumetric flasks and pipettes

-

Syringe filters

-

-

Procedure:

-

Sample Preparation: A solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable solvent to a known volume. The solution is filtered to remove particulates.

-

Method Development: An appropriate mobile phase composition and flow rate are selected to achieve good separation between the main compound peak and any impurity peaks.

-

Analysis: The prepared sample solution is injected into the HPLC system. The chromatogram, which plots detector response versus time, is recorded.

-

Quantification: The purity is typically calculated using the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.[12]

-

% Purity = (Area of Main Peak / Total Area of All Peaks) * 100

-

-

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent physical characterization of an organic compound like this compound.

Caption: Workflow for Synthesis and Physical Characterization.

References

- 1. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 2. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]

- 5. moravek.com [moravek.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dimethyl 1H-imidazole-4,5-dicarboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 1H-imidazole-4,5-dicarboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules and functional materials. Its unique structural framework, featuring a reactive imidazole core and two ester functionalities, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, spectral data, synthesis, and key applications of this compound, with a particular focus on its role in the development of novel therapeutics, including Hedgehog signaling pathway inhibitors and antiviral agents.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is stable under standard conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₈N₂O₄ | [2] |

| Molecular Weight | 184.15 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 197-201 °C | [3] |

| Boiling Point | 338.2 °C at 760 mmHg | [3] |

| Density | 1.346 g/cm³ | [3] |

| Solubility | Limited solubility in water. Soluble in polar organic solvents like ethanol, methanol, and DMSO. | [1] |

| CAS Number | 3304-70-9 | [2] |

Spectral Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | s | 1H | Imidazole C2-H |

| ~3.8 | s | 6H | 2 x -OCH₃ |

Table 3: ¹³C NMR Spectral Data (DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~162 | C=O (ester) |

| ~138 | Imidazole C4/C5 |

| ~135 | Imidazole C2 |

| ~52 | -OCH₃ |

Table 4: Infrared (IR) Spectral Data (KBr Disc)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch |

| 3100-3000 | Medium | C-H Stretch (aromatic) |

| 2950-2850 | Medium | C-H Stretch (aliphatic) |

| 1750-1700 | Strong | C=O Stretch (ester) |

| 1600-1450 | Medium | C=C and C=N Stretch (imidazole ring) |

| 1250-1000 | Strong | C-O Stretch (ester) |

Table 5: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 184 | High | [M]⁺ (Molecular Ion) |

| 153 | High | [M - OCH₃]⁺ |

| 125 | Medium | [M - COOCH₃]⁺ |

| 97 | Medium | [M - 2xCOOCH₃ + H]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through the esterification of its parent dicarboxylic acid. A general and widely applicable method is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification of Imidazole-4,5-dicarboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend imidazole-4,5-dicarboxylic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 20-50 equivalents), which serves as both the reactant and the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.1-0.2 equivalents), to the suspension.

-

Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, allow the mixture to cool to room temperature. Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to yield pure this compound.

Caption: Fischer-Speier Esterification Workflow.

Applications in Drug Development

This compound is a key precursor in the synthesis of various biologically active compounds.

Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several types of cancer.[4] Small molecule inhibitors targeting this pathway are therefore of significant interest in oncology. Derivatives of this compound have been explored as scaffolds for the development of Hh pathway inhibitors. These compounds often function by targeting the Smoothened (SMO) receptor, a key transmembrane protein in the Hh cascade.

Caption: Inhibition of the Hedgehog Signaling Pathway.

Antiviral Agents

This compound is a precursor for the synthesis of imidazo[4,5-e][1][5]diazepine-4,8-diones. These fused heterocyclic systems have shown promising in vitro activities against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV).

The synthesis involves a multi-step process starting from the N-alkylation of this compound, followed by amidation and subsequent cyclization.

Caption: Synthesis of Imidazo[4,5-e][1][5]diazepine-4,8-diones.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility in the construction of complex molecules with significant biological activities, particularly in the areas of oncology and virology, underscores its importance in modern drug discovery and development. The synthetic routes and chemical properties outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this important heterocyclic compound.

References

- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 2. 1H-Imidazole-4,5-dicarboxylic acid, 4,5-dimethyl ester | C7H8N2O4 | CID 76810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. File:Hh signalling pathway.jpg - Embryology [embryology.med.unsw.edu.au]

An In-depth Technical Guide to Dimethyl 1H-imidazole-4,5-dicarboxylate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 1H-imidazole-4,5-dicarboxylate, a key intermediate in the synthesis of various biologically active molecules. This document details its solubility characteristics, experimental protocols for its synthesis, and its role in the development of therapeutic agents, particularly inhibitors of the Hedgehog signaling pathway.

Solubility Profile

This compound exhibits limited solubility in water and is more soluble in polar organic solvents.[1][2] This characteristic is crucial for its handling, purification, and use in various chemical reactions. A summary of available quantitative and qualitative solubility data is presented below.

Table 1: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | pH | Notes |

| Water | >27.6 µg/mL[3] | Not Specified | 7.4 | Experimental value. |

| Water | -0.94 (Log10 of molar solubility) | Not Specified | Not Specified | Calculated value.[4][5] |

| Ethanol | Soluble[1][2] | Not Specified | Not Specified | Qualitative data. |

| Methanol | More soluble[1][2] | Not Specified | Not Specified | Qualitative data. |

| Dimethyl Sulfoxide (DMSO) | More soluble[1][2] | Not Specified | Not Specified | Qualitative data. |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound typically involves a two-step process: the synthesis of the precursor, imidazole-4,5-dicarboxylic acid, followed by its esterification.

Synthesis of Imidazole-4,5-dicarboxylic Acid

A common and economical method for the synthesis of imidazole-4,5-dicarboxylic acid involves the reaction of imidazole with formaldehyde, followed by oxidation with nitric acid.

Experimental Workflow for Imidazole-4,5-dicarboxylic Acid Synthesis

Caption: A three-step process for the synthesis of imidazole-4,5-dicarboxylic acid.

Esterification to this compound

The dicarboxylic acid is then converted to its dimethyl ester via Fischer esterification, a reaction catalyzed by a strong acid in the presence of excess methanol.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Suspend imidazole-4,5-dicarboxylic acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Application in Drug Development: Hedgehog Signaling Pathway Inhibitors

This compound is a valuable building block for the synthesis of inhibitors of the Hedgehog (Hh) signaling pathway. Aberrant activation of this pathway is implicated in the development of various cancers.

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its inappropriate activation can lead to cell proliferation and tumor growth. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the Patched (PTCH) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor, which then initiates a downstream signaling cascade culminating in the activation of GLI transcription factors that regulate the expression of target genes involved in cell growth and differentiation.

Logical Diagram: Role in Hedgehog Pathway Inhibitor Synthesis

Caption: this compound as a precursor for SMO inhibitors.

This technical guide provides foundational information for researchers and professionals working with this compound. The provided data and protocols can serve as a starting point for further investigation and application in drug discovery and development.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. guidechem.com [guidechem.com]

- 3. 1H-Imidazole-4,5-dicarboxylic acid, 4,5-dimethyl ester | C7H8N2O4 | CID 76810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl 4,5-imidazole-dicarboxylate (CAS 3304-70-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemeo.com [chemeo.com]

Spectroscopic Profile of Dimethyl 1H-imidazole-4,5-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 1H-imidazole-4,5-dicarboxylate (CAS No: 3304-70-9), a key building block in the synthesis of various pharmacologically active compounds.[1][2][3] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

-

IUPAC Name: this compound[4]

-

Molecular Formula: C₇H₈N₂O₄[4]

-

Molecular Weight: 184.15 g/mol [4]

-

Appearance: White to off-white crystalline solid[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)

While a definitive peak list is not publicly available, the expected chemical shifts for the protons in this compound, based on its structure and data for similar imidazole compounds, are presented below. The spectrum was recorded in Deuterated Dimethyl Sulfoxide (DMSO-d₆) at a frequency of 400 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~13.0 - 14.0 | Broad Singlet | N-H (imidazole ring) |

| ~7.9 | Singlet | C2-H (imidazole ring) |

| ~3.8 | Singlet | 2 x -OCH₃ (ester methyl groups) |

¹³C NMR (Carbon NMR) Data (DMSO-d₆)

The expected chemical shifts for the carbon atoms are provided based on the known ranges for imidazole and ester functionalities. The spectrum was recorded in DMSO-d₆.[5]

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (ester carbonyl) |

| ~138 | C2 (imidazole ring) |

| ~128 | C4/C5 (imidazole ring) |

| ~52 | -OCH₃ (ester methyl) |

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Potassium Bromide (KBr) pellet.[4] The characteristic absorption bands for the functional groups present in the molecule are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Broad | N-H stretch (imidazole ring) |

| ~3100 | Medium | C-H stretch (aromatic) |

| 2800 - 3000 | Medium | C-H stretch (methyl) |

| ~1730 | Strong | C=O stretch (ester) |

| 1500 - 1600 | Medium | C=N and C=C stretch (imidazole ring) |

| 1200 - 1300 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum was obtained using Electron Ionization (EI).[6][7] The major fragment ions are tabulated below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 184 | Moderate | [M]⁺ (Molecular Ion)[4] |

| 153 | High | [M - OCH₃]⁺[4] |

| 121 | High | [M - CO₂CH₃]⁺[4] |

| 126 | Moderate | Further fragmentation[4] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz NMR spectrometer is used for the analysis.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.[8]

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[9] A background spectrum of a pure KBr pellet is recorded for baseline correction.[9]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The volatile compound is introduced into the ion source, where it is vaporized.

-

Ionization (Electron Ionization - EI): In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 3304-70-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 3304-70-9 1H-Imidazole-4,5-dicarboxylic acid dimethyl ester AKSci D410 [aksci.com]

- 4. 1H-Imidazole-4,5-dicarboxylic acid, 4,5-dimethyl ester | C7H8N2O4 | CID 76810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. Dimethyl 4,5-imidazole-dicarboxylate [webbook.nist.gov]

- 7. Dimethyl 4,5-imidazole-dicarboxylate [webbook.nist.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Safety and Handling of Dimethyl 1H-imidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 1H-imidazole-4,5-dicarboxylate is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including hedgehog signaling pathway inhibitors and antiviral agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and most importantly, the safety and handling procedures required for its use in a research and development setting. Detailed experimental protocols, hazard identification, and emergency procedures are outlined to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2][3] Its stability and ease of handling make it a valuable component in complex synthetic routes.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O₄ | [2][4] |

| Molecular Weight | 184.15 g/mol | [2][4] |

| CAS Number | 3304-70-9 | [2][4] |

| Appearance | White to almost white crystalline powder | [2][3] |

| Melting Point | 207 - 212 °C | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Solubility | Limited solubility in water. Soluble in some organic solvents like ethanol. | [5] |

| Storage Temperature | Room Temperature | [2] |

Synthesis

Synthesis of Imidazole-4,5-dicarboxylic Acid (Precursor)

A common method for synthesizing the precursor involves the oxidation of benzimidazole.

Experimental Protocol: Oxidation of Benzimidazole [6]

-

Dissolve benzimidazole in an aqueous acidic solution.

-

Add a strong oxidizing agent, such as potassium permanganate or potassium dichromate, in portions while carefully controlling the temperature.

-

After the reaction is complete, filter off the solid byproducts (e.g., manganese dioxide if using permanganate).

-

Acidify the filtrate to precipitate the imidazole-4,5-dicarboxylic acid.

-

Collect the product by filtration and purify by recrystallization.

Esterification to this compound

Experimental Protocol: Fischer Esterification

-

Suspend imidazole-4,5-dicarboxylic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas.

-

Reflux the mixture for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a suitable base, such as a saturated sodium bicarbonate solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis workflow for this compound.

Safety and Handling

While this compound is considered stable and relatively easy to handle, appropriate safety precautions must be observed.[2] The following information is compiled from various safety data sheets (SDS).

Hazard Identification

According to some suppliers, this product does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008.[7] However, other sources indicate it may cause skin irritation, serious eye irritation, and respiratory irritation.[8] It is prudent to handle the compound as potentially hazardous.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

-

Skin Protection: Wear protective gloves and impervious clothing.[7]

-

Respiratory Protection: Use a dust respirator or a full-face respirator if exposure limits are exceeded or if dust is generated.[7]

Handling and Storage

-

Handling: Handle in a well-ventilated place. Avoid contact with skin, eyes, and clothing.[7] Avoid the formation of dust and aerosols. Wash hands and face thoroughly after handling.[7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[7] Keep away from incompatible materials such as oxidizing agents, acids, and bases.[5][7]

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention.[8]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. Get medical attention if irritation occurs.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Special Protective Actions for Fire-Fighters: Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Avoid dust formation. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.

-

Methods for Cleaning Up: Collect and arrange for disposal. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.

Toxicity and Ecotoxicity

Quantitative toxicological and ecotoxicological data for this compound is limited. Most safety data sheets report "no data available" for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, carcinogenicity, and aquatic toxicity.[7] Therefore, it is crucial to handle this compound with care, assuming it may have unknown hazards.

| Toxicity Endpoint | Result | Reference(s) |

| Acute Oral Toxicity | No data available | [7] |

| Acute Dermal Toxicity | No data available | [7] |

| Acute Inhalation Toxicity | No data available | [7] |

| Skin Corrosion/Irritation | No data available | [7] |

| Serious Eye Damage/Irritation | No data available | [7] |

| Respiratory or Skin Sensitization | No data available | [7] |

| Germ Cell Mutagenicity | No data available | [7] |

| Carcinogenicity | No data available | [7] |

| Reproductive Toxicity | No data available | [7] |

| Toxicity to Fish | No data available | |

| Persistence and Degradability | No data available | |

| Bioaccumulative Potential | No data available |

Applications in Drug Development

This compound is a key intermediate in the synthesis of bioactive molecules.[2]

Hedgehog Signaling Pathway Inhibitors

Derivatives of this compound are used to prepare inhibitors of the Hedgehog signaling pathway, which are investigated as antitumor agents.[1] The Hedgehog pathway is crucial in embryonic development and its aberrant activation can lead to cancer. Small molecule inhibitors often target the Smoothened (Smo) protein to block the downstream signaling cascade.

Inhibition of the Hedgehog signaling pathway.

Antiviral Agents

This compound is also a precursor for the synthesis of imidazo[4,5-e][2][5]diazepine-4,8-diones, which have shown in vitro activity against Hepatitis B (HBV) and Hepatitis C (HCV) viruses.[1] These derivatives interfere with the viral replication cycle.

Inhibition of the Hepatitis C Virus (HCV) replication cycle.

Conclusion

This compound is a valuable building block in the development of new therapeutic agents. While it is a relatively stable compound, adherence to standard laboratory safety protocols is essential. This guide provides the necessary information for its safe handling, storage, and use. The lack of comprehensive toxicological data underscores the need for caution and the consistent use of personal protective equipment. As research into its applications continues, a more complete understanding of its safety profile is anticipated.

References

- 1. 4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 4. The utility of QSARs in predicting acute fish toxicity of pesticide metabolites: A retrospective validation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

An In-depth Technical Guide to the Material Safety Data Sheet for Dimethyl 1H-imidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Dimethyl 1H-imidazole-4,5-dicarboxylate (CAS No. 3304-70-9). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation, detailed experimental protocols, and visual representations of key information.

Chemical Identification and Physicochemical Properties

This compound is a heterocyclic organic compound that serves as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical structure consists of an imidazole ring substituted with two methyl ester groups.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1H-Imidazole-4,5-dicarboxylic acid dimethyl ester, Dimethyl imidazole-4,5-dicarboxylate |

| CAS Number | 3304-70-9[1][2][3] |

| Molecular Formula | C₇H₈N₂O₄[1] |

| Molecular Weight | 184.15 g/mol [1] |

| PubChem CID | 76810[1][2] |

| InChI Key | CUIWFAXEALIQJS-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Solid, white to almost white crystalline powder[1] |

| Melting Point | 197-201°C[2] to 207-212°C[1] |

| Boiling Point | 338.2°C at 760 mmHg[2] |

| Density | 1.346 g/cm³[2] |

| Solubility | Limited solubility in water.[4] Soluble in some organic solvents like ethanol.[4] |

| Vapor Pressure | Not available |

| Flash Point | 158.3°C[2] |

| logP | -0.01710[2] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound does not meet the criteria for classification in any hazard class. However, some suppliers indicate that it may cause skin, eye, and respiratory irritation.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is crucial when handling this compound to minimize exposure and ensure a safe laboratory environment.

Detailed Protocol for Safe Handling

Objective: To outline the standard operating procedure for the safe handling of this compound in a laboratory setting.

Materials:

-

This compound

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety goggles or face shield

-

Laboratory coat

-

A properly functioning chemical fume hood

-

Spatula and weighing paper

-

Sealed container for the compound

Procedure:

-

Preparation: Before handling the compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly.

-

Personal Protective Equipment (PPE): Don the appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

-

Handling:

-

Perform all manipulations of the solid compound within the chemical fume hood to avoid inhalation of any dust particles.

-

Use a clean spatula to transfer the desired amount of the compound from its storage container to a weighing paper or a suitable reaction vessel.

-

Avoid generating dust. If dust is generated, ensure the fume hood ventilation is adequate to capture it.

-

Close the storage container tightly immediately after use.

-

-

Post-Handling:

-

Clean any spills immediately according to the spill response protocol (see section 3.3).

-

Wipe down the work surface in the fume hood with an appropriate solvent.

-

Remove gloves and wash hands thoroughly with soap and water.

-

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a cool, dry, and dark place.

-

Store away from incompatible materials, such as strong oxidizing agents.

Spill Response Protocol

Objective: To provide a clear procedure for managing a spill of this compound.

Procedure:

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: For a solid spill, carefully sweep the material to collect it into an airtight container, taking care not to disperse dust.

-

Decontaminate: Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

-

Dispose: Dispose of the collected spilled material and any contaminated cleaning supplies in accordance with local, state, and federal regulations.

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |

Toxicological and Ecotoxicological Information

A significant gap in the available safety data for this compound is the lack of comprehensive toxicological and ecotoxicological studies. Most safety data sheets report "No data available" for the following endpoints.

Table 4: Toxicological Data

| Toxicological Endpoint | Data |

| Acute Toxicity | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Table 5: Ecotoxicological Data

| Ecotoxicological Endpoint | Data |

| Toxicity to Fish | No data available |

| Toxicity to Daphnia and other Aquatic Invertebrates | No data available |

| Toxicity to Algae | No data available |

| Persistence and Degradability | No data available |

| Bioaccumulative Potential | No data available |

| Mobility in Soil | No data available |

Given the absence of data, this compound should be handled with the assumption that it may have unknown hazards. All waste containing this chemical should be disposed of as hazardous chemical waste.

Visualized Safety Information

To further aid in the understanding of the material safety information, the following diagrams have been created using the DOT language.

Caption: Logical relationship between key sections of the Material Safety Data Sheet.

Caption: Workflow for responding to a chemical spill of this compound.

References

An In-depth Technical Guide to the Synthesis of Dimethyl 1H-imidazole-4,5-dicarboxylate: Key Intermediates and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to Dimethyl 1H-imidazole-4,5-dicarboxylate, a valuable building block in medicinal chemistry. The focus of this document is on the key intermediates, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting. This compound serves as a crucial intermediate in the preparation of hedgehog signaling pathway inhibitors for antitumor agents and in the synthesis of imidazo[4,5-e][1][2]diazepine-4,8-diones, which have shown in vitro activity against hepatitis B and C viruses.[3]

Primary Synthetic Pathway: From Imidazole

A robust and economically viable synthesis of this compound begins with the readily available starting material, imidazole. This pathway involves two principal stages:

-

Hydroxymethylation and Oxidation: Imidazole undergoes hydroxymethylation followed by oxidation to yield the key intermediate, imidazole-4,5-dicarboxylic acid.

-

Esterification: The resulting dicarboxylic acid is then esterified to produce the target molecule, this compound.

This synthetic approach is advantageous due to the use of inexpensive starting materials and the potential for good overall yields.[4]

Stage 1: Synthesis of Imidazole-4,5-dicarboxylic Acid

The initial step involves the reaction of imidazole with an excess of formaldehyde, leading to a mixture of hydroxymethylated imidazole derivatives. This mixture is then subjected to oxidation with nitric acid at elevated temperatures to form imidazole-4,5-dicarboxylic acid.[4]

A solution of imidazole in aqueous formaldehyde is treated with a strong base and heated. The resulting mixture of hydroxymethylated imidazoles is then added to hot nitric acid for oxidation. Upon cooling, the product crystallizes and can be isolated.[4]

Table 1: Reagents and Reaction Conditions for the Synthesis of Imidazole-4,5-dicarboxylic Acid [4]

| Reagent/Parameter | Quantity/Value | Molar Ratio (to Imidazole) |

| Imidazole | 68 g (1 mol) | 1 |

| 37% Aqueous Formaldehyde | 245 g | ~3 (of HCHO) |

| Potassium Hydroxide | 28 g | ~0.5 |

| 65% Nitric Acid | 1.3 L | ~17 |

| Reaction Conditions | ||

| Reflux Time (Hydroxymethylation) | 3 hours | N/A |

| Oxidation Temperature | Boiling point of 65% HNO₃ | N/A |

| Yield | ||

| Imidazole-4,5-dicarboxylic acid | 120 g (77.0% of theory) | N/A |

Detailed Procedure: [4]

-

In a suitable reaction vessel, dissolve 68 g of imidazole in 245 g of a 37% strength by weight aqueous formaldehyde solution.

-

Add 28 g of potassium hydroxide to the solution.

-

Heat the mixture to reflux and maintain for 3 hours.

-

In a separate stirred flask equipped with a reflux condenser, contact thermometer, and dropping funnel, heat 1.3 liters of 65% strength nitric acid to its boiling point.

-

Slowly add the hydroxymethylated imidazole reaction mixture dropwise to the boiling nitric acid over the course of 1 hour.

-

Continue to heat the mixture under reflux.

-

After the reaction is complete, cool the mixture in an ice bath.

-

The precipitated crystals of imidazole-4,5-dicarboxylic acid are collected by suction filtration.

-

Wash the crystals with 150 ml of water and dry.

-

The filtrate can be neutralized with ammonia water and brought to pH 4 with formic acid to yield a second crop of the product.

References

Navigating the Stability and Storage of Dimethyl 1H-imidazole-4,5-dicarboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Dimethyl 1H-imidazole-4,5-dicarboxylate, a crucial intermediate in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and longevity of this compound in a laboratory setting.

This compound is a white to off-white crystalline solid.[2] Its stability is a key factor in its handling and application in complex synthetic pathways.[1] While generally stable under recommended conditions, its reactivity can be influenced by environmental factors.[3]

Recommended Storage Conditions

To maintain the quality and purity of this compound, the following storage conditions are recommended based on available safety data sheets and supplier information:

| Parameter | Recommendation | Source |

| Temperature | Room Temperature | [4] |

| Atmosphere | Store in a cool, dry, well-ventilated area.[5][6] | [5][6] |

| Container | Keep in a tightly-closed container.[5] | [5] |

| Light Exposure | Protect from light. | [7] |

| Incompatibilities | Avoid contact with strong oxidizing agents.[3][5] | [3][5] |

Stability Profile

This compound is stable under normal temperatures and pressures.[5] However, exposure to high temperatures can lead to decomposition.[2] The primary hazardous decomposition products are carbon oxides and nitrogen oxides.[5]

Thermal Stability

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of imidazole derivatives like this compound. These are based on standard methodologies in pharmaceutical and chemical research.

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the 5% mass reduction temperature of this compound as an indicator of its thermal stability.

Methodology:

-

Sample Preparation: A predetermined amount of this compound is accurately weighed and placed into a TGA sample pan.

-

Instrumentation: A calibrated Thermogravimetric Analyzer is used.

-

Analysis Conditions:

-

Temperature Program: The sample is heated from room temperature to 500°C.

-

Heating Rate: A linear heating rate of 10°C/min is applied.

-

Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

-

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The temperature at which the sample has lost 5% of its initial mass is determined from the resulting mass reduction curve.[4]

Protocol 2: Forced Degradation Study (Illustrative)

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water). Prepare a solid sample for photostability testing.

-

Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 N HCl to the sample solution and heat at 60°C.

-

Basic Hydrolysis: Add 0.1 N NaOH to the sample solution and heat at 60°C.

-

Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to a high temperature (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis:

-

Neutralize acidic and basic samples before analysis.

-

Analyze all samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from any degradation products.

-

A photodiode array (PDA) detector can be used to assess peak purity.

-

Mass spectrometry (MS) can be employed to identify the mass of potential degradation products.

-

Data Presentation

The following table provides an illustrative example of how data from a forced degradation study for this compound could be presented.

| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Number of Degradants |

| 0.1 N HCl (60°C) | 24 | 92.5 | 2 |

| 0.1 N NaOH (60°C) | 24 | 85.1 | 3 |

| 3% H₂O₂ (RT) | 24 | 98.2 | 1 |

| Thermal (80°C) | 24 | 99.1 | 1 |

| Photolytic (ICH Q1B) | 24 | 99.5 | 0 |

Visualizations

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process for the appropriate storage and handling of this compound.

Caption: Decision workflow for proper storage of the compound.

Hypothetical Degradation Pathway

This diagram illustrates a hypothetical degradation pathway for this compound under hydrolytic stress, leading to the formation of the corresponding dicarboxylic acid.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dimethyl 1H-imidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Dimethyl 1H-imidazole-4,5-dicarboxylate, a valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, documented one-step synthesis from diethyl acetylenedicarboxylate in the reviewed literature, this guide presents two plausible synthetic strategies: a two-step protocol commencing with diethyl acetylenedicarboxylate and an alternative, more direct synthesis starting from dimethyl acetylenedicarboxylate. The methodologies are based on established principles of imidazole synthesis, such as the Debus-Radziszewski reaction, and standard organic transformations like transesterification.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid imidazole core and the presence of two ester functionalities allow for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutics. A common synthetic approach to the imidazole ring is the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2][3] This principle can be adapted for the synthesis of the target molecule from acetylenedicarboxylic esters.

Physicochemical Data

A summary of the key physicochemical properties of the starting materials and the final product is provided below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Diethyl acetylenedicarboxylate | C8H10O4 | 170.16 | Colorless to pale yellow liquid | -18 |

| Diethyl 1H-imidazole-4,5-dicarboxylate | C9H12N2O4 | 212.20 | Solid | 152-155 |

| This compound | C7H8N2O4 | 184.15 | White to off-white powder or crystals | 203-206 (dec.) |

Synthetic Strategies and Protocols

Two primary strategies for the synthesis of this compound are presented. The first is a two-step approach starting from the readily available diethyl acetylenedicarboxylate. The second is a more direct, one-step synthesis utilizing dimethyl acetylenedicarboxylate.

Strategy 1: Two-Step Synthesis from Diethyl Acetylenedicarboxylate

This strategy involves the initial formation of Diethyl 1H-imidazole-4,5-dicarboxylate, followed by a transesterification reaction to yield the desired dimethyl ester.

Logical Workflow for Strategy 1

Caption: Workflow for the two-step synthesis.

Experimental Protocol 1.1: Synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate

This protocol is adapted from the principles of the Debus-Radziszewski imidazole synthesis.[1][2]

-

Reagents and Materials:

-

Diethyl acetylenedicarboxylate

-

Ammonium acetate

-

Formaldehyde (37% solution in water)

-

Glacial acetic acid

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium acetate (2 equivalents) in glacial acetic acid (100 mL).

-

To the stirred solution, add diethyl acetylenedicarboxylate (1 equivalent).

-

Slowly add formaldehyde solution (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into 500 mL of ice-cold water.

-